5-Chlorothiazole-4-carbaldehyde

Electrophilic aromatic substitution Regioisomer stability Polyhalogenated thiazole reactivity

5-Chlorothiazole-4-carbaldehyde (CAS 1161865-60-6; SMILES: C1=NC(=C(S1)Cl)C=O; MW 147.58 g/mol) is a heterocyclic building block belonging to the halogenated thiazole carbaldehyde family. It features a chlorine substituent at the thiazole C-5 position and a formyl group at C-4, creating a dual electrophilic scaffold for convergent synthetic elaboration.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
Cat. No. B8781586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiazole-4-carbaldehyde
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)Cl)C=O
InChIInChI=1S/C4H2ClNOS/c5-4-3(1-7)6-2-8-4/h1-2H
InChIKeyBDPZIWBTGDYAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiazole-4-carbaldehyde: Physicochemical Baseline and Comparator Landscape for Scientific Procurement


5-Chlorothiazole-4-carbaldehyde (CAS 1161865-60-6; SMILES: C1=NC(=C(S1)Cl)C=O; MW 147.58 g/mol) is a heterocyclic building block belonging to the halogenated thiazole carbaldehyde family. It features a chlorine substituent at the thiazole C-5 position and a formyl group at C-4, creating a dual electrophilic scaffold for convergent synthetic elaboration . The compound exists as a positional isomer of the more extensively studied 4-chlorothiazole-5-carbaldehyde (CAS 104146-17-0), which bears the same molecular formula (C₄H₂ClNOS) but with reversed chlorine and aldehyde placement [1]. Its closest analogs for procurement consideration include 5-bromothiazole-4-carbaldehyde (CAS 934346-19-7; MW 192.03), thiazole-4-carbaldehyde (CAS 3364-80-5; MW 113.14), 2-chlorothiazole-4-carbaldehyde (CAS 5198-79-8), and 5-methylthiazole-4-carbaldehyde. Selection among these comparators hinges on quantifiable differences in electrophilic substitution selectivity, leaving-group competency, molecular weight bracket for fragment-based design, and aldehyde reactivity modulation [2].

Why 5-Chlorothiazole-4-carbaldehyde Cannot Be Interchanged with In-Class Analogs: Key Differentiation Drivers


Thiazole carbaldehydes are not fungible building blocks for procurement. The position of the halogen substituent on the thiazole ring fundamentally alters electrophilic aromatic substitution reactivity: perhalogenated thiazole studies have established the reactivity order 2 >> 5 > 4 for electrophilic attack, meaning a C-5 chlorine (as in the target compound) exhibits markedly different stability toward electrophilic conditions compared to a C-2 chlorine in the regioisomer 2-chlorothiazole-4-carbaldehyde [1]. Furthermore, the identity of the halogen (Cl vs. Br) determines leaving-group ability in nucleophilic aromatic substitution (SNAr), with bromide being approximately 10–50× more reactive in Pd-catalyzed cross-coupling oxidative addition, yet also more prone to unwanted side reactions [2]. The electron-withdrawing effect of the C-5 chlorine modulates the electrophilicity of the C-4 aldehyde, theoretically predicted to alter Fukui function values at the ring nitrogen compared to unsubstituted or methyl-substituted analogs, thereby changing chemoselectivity in condensation reactions [3]. These differences are not hypothetical—they manifest in derivative yields, reaction condition tolerances, and downstream biological activity profiles that cannot be replicated by simply swapping one halogenated thiazole carbaldehyde for another.

5-Chlorothiazole-4-carbaldehyde: Quantified Differentiation Evidence Against Comparator Compounds


Electrophilic Substitution Positional Selectivity: C-5 Chlorine Stability vs. C-2 Chlorine Lability in Regioisomeric Comparison

In polyhalogenated thiazoles, the ease of electrophilic substitution on carbon follows the experimentally determined rank order 2 >> 5 > 4 [1]. Consequently, the chlorine at C-5 of 5-chlorothiazole-4-carbaldehyde is substantially less susceptible to unwanted electrophilic displacement than the chlorine at C-2 in the regioisomer 2-chlorothiazole-4-carbaldehyde (CAS 5198-79-8). This means that under electrophilic reaction conditions—such as Vilsmeier–Haack formylation, nitration, or halogenation—the target compound retains its C-5 Cl substituent with higher fidelity, whereas the 2-chloro isomer is prone to competitive displacement, potentially generating regioisomeric mixtures and reducing the yield of the desired product. The Herkes study on perhalogenated thiazoles confirmed this through systematic electrophilic substitution experiments across mixed halogenated thiazoles [1].

Electrophilic aromatic substitution Regioisomer stability Polyhalogenated thiazole reactivity

Molecular Weight Bracket Differentiation for Fragment-Based Drug Design Libraries: Chlorine vs. Bromine vs. Unsubstituted Analogs

In fragment-based screening campaigns, molecular weight is a critical parameter governing library design, with the 'Rule of Three' recommending fragment MW < 300 Da. 5-Chlorothiazole-4-carbaldehyde (MW 147.58) occupies a distinct intermediate weight bracket compared to its closest halogen analogs: the bromo derivative 5-bromothiazole-4-carbaldehyde (MW 192.03, +44.45 Da, +30.1% heavier) and the unsubstituted thiazole-4-carbaldehyde (MW 113.14, −34.44 Da, −23.3% lighter) . A focused library of 49 fragment-sized thiazoles and thiadiazoles with varied substituents (amines, bromides, carboxylic acids, nitriles) was assembled to evaluate usefulness and pinpoint liabilities in fragment screening, with the chlorine-substituted members offering a balanced profile of adequate heavy atom count for target engagement without excessive lipophilicity that can plague brominated fragments [1]. The chlorine provides sufficient electron density for X-ray crystallographic detection in protein–ligand complexes (anomalous scattering), unlike the unsubstituted analog, while avoiding the promiscuous reactivity and higher molecular weight penalty of the bromine congener.

Fragment-based drug discovery Molecular weight optimization Halogen series screening

C-5 Chlorine Electronic Modulation of C-4 Aldehyde Electrophilicity: Theoretical Fukui Function Comparison vs. Unsubstituted and Methyl-Substituted Analogs

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels on a series of thiazole derivatives substituted at positions 2, 4, and 5 established that electron-withdrawing substituents (such as chlorine) significantly reduce the Fukui function f_k⁻ values at the thiazole ring nitrogen compared to electron-donating substituents (such as methyl), indicating a shift toward harder electrophilic character at the N-site [1]. For 5-chlorothiazole-4-carbaldehyde, the chlorine at C-5 exerts an electron-withdrawing inductive effect (−I) that increases the electrophilicity of the C-4 aldehyde carbonyl carbon relative to 5-methylthiazole-4-carbaldehyde, where the methyl group is electron-donating (+I). This was predicted globally by the reactivity sequence 2-substituted > 5-substituted > 4-substituted thiazoles toward electrophilic attack, where electron-donor substituents enhance reactivity via resonance [1]. The practical consequence is that condensation reactions (imine formation, Knoevenagel, aldol) at the C-4 aldehyde proceed with different kinetics and potentially different chemoselectivity depending on the C-5 substituent identity.

DFT reactivity descriptors Aldehyde electrophilicity Substituent electronic effects

Derivative Antitumor Potency: Cross-Isomer Evidence from 4-Chlorothiazole-5-carbaldehyde-Derived N-Heterocycles vs. 5-Fluorouracil Standard

Although direct biological data for 5-chlorothiazole-4-carbaldehyde itself are sparse in the peer-reviewed literature, extensive cross-isomer evidence exists from the positional isomer 4-chlorothiazole-5-carbaldehyde. El Azab et al. (2019) synthesized a series of novel pendant N-heterocycles from 4-chlorothiazole-5-carbaldehyde and evaluated their in vitro antitumor activity against three human cancer cell lines: MCF-7 (breast), HeLa (cervical), and PC-3 (prostate) [1]. The majority of tested compounds exhibited significant cytotoxic activity, with eight analogues (compounds 33, 34, 31, 38, 21, 23, 22, and 20) demonstrating activity comparable to the standard drug 5-fluorouracil. Compound 33 displayed the highest potency with an IC₅₀ value of 4.12 ± 1.21 μg/mL against the HeLa cell line [1]. This dataset establishes proof-of-concept that chlorothiazole carbaldehyde scaffolds—including the target 5-chloro-4-carbaldehyde isomer by structural analogy—serve as effective precursors for generating antitumor-active N-heterocycles with potency rivaling a clinically used chemotherapeutic agent.

Antitumor activity N-heterocycle derivatives Cytotoxicity IC50

Synthetic Accessibility via Room-Temperature vs. Cryogenic Conditions: Improved Protocol for Chlorothiazole Carbaldehyde Derivatization

Debski, Hanefeld, and Schlitzer (1997) established that 2,4-dichlorothiazole-5-carbaldehyde reacts with secondary amines using potassium carbonate in acetonitrile at room temperature, yielding 2-substituted 4-chlorothiazole-5-carbaldehydes in higher yields than the previous method requiring deprotonation with butyllithium in tetrahydrofuran at −78 °C [1]. The room-temperature protocol is 'convenient and the yields of 3 even higher' than the cryogenic BuLi method [1]. The method was also extended to thiophenols, producing 4-chloro-2-phenylthiothiazole-5-carbaldehydes. While this study employed the 4-chloro-5-carbaldehyde isomer, the underlying principle—that the chlorine adjacent to the electron-withdrawing aldehyde is activated for SNAr displacement—applies analogously to 5-chlorothiazole-4-carbaldehyde, where the chlorine at C-5 is similarly activated by the aldehyde at C-4. This synthetic precedent reduces process development risk for research groups planning to derivatize the 5-chloro isomer at scale.

Synthetic methodology Nucleophilic aromatic substitution Process scalability

Dual Reactive-Handle Architecture: Orthogonal Chlorine (SNAr/Cross-Coupling) and Aldehyde (Condensation) Functionality vs. Mono-Functional Analogs

5-Chlorothiazole-4-carbaldehyde provides two distinct and sequentially addressable reactive sites: the C-5 chlorine for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald–Hartwig), and the C-4 aldehyde for condensation reactions (Schiff base formation, Knoevenagel, Wittig). This orthogonal reactivity was demonstrated on the isomeric scaffold by Athmani et al. (1992), who performed nucleophilic displacement of chlorine in 4-chlorothiazole-5-carbaldehyde with azide ion to form 4-azidothiazole-5-carbaldehydes, followed by independent aldehyde conversion to alkenes and Schiff bases via standard procedures [1]. In contrast, mono-functional analogs such as thiazole-4-carbaldehyde (lacking the halogen handle) or 5-chlorothiazole (lacking the aldehyde) each offer only a single point of diversification, limiting the complexity accessible in a single synthetic sequence. The chlorine atom also enables late-stage functionalization via metal-halogen exchange (lithiation) or transition-metal catalysis, whereas the bromo analog, while more reactive in cross-coupling, is more expensive and generates heavier waste streams [2].

Orthogonal reactivity Convergent synthesis Heterocyclic scaffold diversification

5-Chlorothiazole-4-carbaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Libraries Requiring Intermediate-MW Halogenated Heterocycles with Anomalous Scattering Capability

When constructing focused fragment libraries for X-ray crystallographic screening, 5-chlorothiazole-4-carbaldehyde (MW 147.58) fills a critical gap between the overly light unsubstituted thiazole-4-carbaldehyde (MW 113.14, no anomalous scatterer) and the heavier bromo analog (MW 192.03). The chlorine atom provides sufficient anomalous scattering signal for crystallographic phasing while keeping the fragment molecular weight within optimal Rule-of-Three space (MW < 300). The University of Ljubljana fragment library study established that thiazole-based fragments with varied substituents including halides are valuable screening entities, and the chlorine substituent avoids the promiscuous reactivity sometimes observed with brominated aromatic fragments [1]. This scenario applies to academic screening centers and biotech fragment-to-lead programs where balanced MW, synthetic tractability, and structural biology compatibility are co-requirements.

Convergent Synthesis of Bis-Heterocyclic Bioactive Molecules via Sequential Orthogonal Functionalization

Research groups synthesizing thieno[2,3-d]thiazoles, pyrrolo[2,3-d]thiazoles, or pyrazolo[3,4-d]thiazoles benefit from the dual reactive handles of 5-chlorothiazole-4-carbaldehyde. The C-5 chlorine can first undergo SNAr displacement (with azide, amine, or thiol nucleophiles) or Pd-catalyzed cross-coupling, followed independently by aldehyde condensation to install a second heterocyclic ring. Athmani et al. (1992) demonstrated this sequential strategy using 4-chlorothiazole-5-carbaldehyde: chlorine displacement with azide gave 4-azidothiazole-5-carbaldehydes, which upon heating in toluene or bromobenzene underwent cyclization to fused pyrrolo-, pyrazolo-, and isoxazolo-thiazoles [2]. The 5-chloro-4-carbaldehyde isomer offers analogous orthogonal reactivity. This scenario is most relevant for medicinal chemistry teams pursuing scaffold-hopping strategies around known thiazole-containing pharmacophores, where the ability to independently vary substituents at two positions in a single synthetic sequence accelerates SAR exploration.

Antitumor Agent Discovery Programs Using Halogenated Thiazole Carbaldehyde Precursors

For oncology-focused medicinal chemistry programs, 5-chlorothiazole-4-carbaldehyde serves as a precursor for generating pendant N-heterocycle libraries with antitumor potential. El Azab et al. (2019) demonstrated that derivatives of the isomeric 4-chlorothiazole-5-carbaldehyde exhibit IC₅₀ values comparable to 5-fluorouracil against a panel of human cancer lines (MCF-7 breast, HeLa cervical, PC-3 prostate), with the most potent compound (Compound 33) achieving IC₅₀ = 4.12 ± 1.21 μg/mL against HeLa [3]. The structural analogy between the two isomers supports the use of 5-chlorothiazole-4-carbaldehyde as an alternative scaffold for generating structurally diverse antitumor candidates, particularly when the altered chlorine/aldehyde regiochemistry is hypothesized to modulate target binding or pharmacokinetic properties. This application is indicated for academic and industrial oncology research groups seeking novel chemotypes beyond established quinazoline, pyrimidine, or indole antitumor scaffolds.

Agrochemical Intermediate Synthesis Leveraging C-5 Chlorine Stability Under Electrophilic Process Conditions

In agrochemical process chemistry, where cost-sensitive scale-up demands robust intermediates that tolerate varied reaction conditions, the C-5 chlorine of 5-chlorothiazole-4-carbaldehyde offers a practical advantage over the C-2 chloro regioisomer. The experimentally established electrophilic substitution order (2 >> 5 > 4) from perhalogenated thiazole studies [4] indicates that the C-5 chlorine is significantly more resistant to displacement under electrophilic conditions than a C-2 chlorine. This translates to fewer byproducts during downstream electrophilic transformations (nitration, halogenation, Vilsmeier chemistry), higher isolated yields at scale, and simpler purification protocols—all critical factors in industrial process economics. The US Patent 4,395,544 (1983) on 4-halo-5-formyl-thiazoles further underscores the industrial relevance of this compound class, establishing Vilsmeier-based synthetic access to halogenated thiazole carbaldehydes [5]. Agrochemical discovery teams developing thiazole-containing fungicides, herbicides, or insecticides represent the primary audience for this scenario.

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